molecular formula C5H3F7O B1582825 1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)- CAS No. 360-53-2

1-Propene, 1,3,3,3-tetrafluoro-1-methoxy-2-(trifluoromethyl)-

Cat. No. B1582825
CAS RN: 360-53-2
M. Wt: 212.07 g/mol
InChI Key: FSDLLONBRLBIBL-UHFFFAOYSA-N
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Patent
US06023002

Procedure details

Using essentially the same procedure as in Example 1, an isomeric mixture of the perfluorobutyric acid fluorides (2.67 g with summary acyl fluorides content 81%, 10 mmol), potassium fluoride (0.78 g, 13 mmol), the 1-methoxyheptafluoro-1-isobutene (5.10 g, 96% purity, 23 mmol) was combined in 8.54 g diglyme and agitated at room temperature for 34 hours. The reactor was vented and 5.44 g of material collected in the trap. The material consisted of (GC %): 4.0% starting C4 acyl fluoride, 35.3% C4F9OCH3, 58.5% hexafluoropivaloyl fluoride (C5 acid fluoride) and a trace (0.4%) of diglyme. To the diglyme residue was added 8.64 g H2O and 1.76 g triethylamine to yield 1.38 g CF3CH2CF3 (after recondensation), and 95.5 % purity. The products yields were calculated based on the weight of obtained mixtures, their GC % content and purity of starting compounds. Yield of C4F9OCH3 is 77% (from perfluorobutyric acid fluorides and 85% on the consumed fluorides). Yield of CF3CH2CF3 is 39% and C5 acid fluoride -65%.
[Compound]
Name
perfluorobutyric acid fluorides
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
8.54 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F-].[K+].COC(F)=[C:6]([C:11]([F:14])([F:13])[F:12])[C:7]([F:10])([F:9])[F:8]>COCCOCCOC>[C:7]([CH2:6][C:11]([F:14])([F:13])[F:12])([F:10])([F:9])[F:8] |f:0.1|

Inputs

Step One
Name
perfluorobutyric acid fluorides
Quantity
2.67 g
Type
reactant
Smiles
Name
Quantity
0.78 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
5.1 g
Type
reactant
Smiles
COC(=C(C(F)(F)F)C(F)(F)F)F
Step Three
Name
Quantity
8.54 g
Type
solvent
Smiles
COCCOCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated at room temperature for 34 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5.44 g of material collected in the trap
ADDITION
Type
ADDITION
Details
To the diglyme residue was added 8.64 g H2O and 1.76 g triethylamine

Outcomes

Product
Details
Reaction Time
34 h
Name
Type
product
Smiles
C(F)(F)(F)CC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: CALCULATEDPERCENTYIELD 39.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.